6-Chloropyridazin-4-ol
CAS No.: 1415928-75-4
Cat. No.: VC5206372
Molecular Formula: C4H3ClN2O
Molecular Weight: 130.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415928-75-4 |
|---|---|
| Molecular Formula | C4H3ClN2O |
| Molecular Weight | 130.53 |
| IUPAC Name | 6-chloro-1H-pyridazin-4-one |
| Standard InChI | InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8) |
| Standard InChI Key | RFFIDRCRMNTMCG-UHFFFAOYSA-N |
| SMILES | C1=C(NN=CC1=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
6-Chloropyridazin-4-ol possesses the molecular formula C₄H₃ClN₂O and a molecular weight of 130.53 g/mol. Its structure consists of a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted with a chlorine atom at position 6 and a hydroxyl group at position 4. The presence of these functional groups confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Key physicochemical parameters include:
| Property | Value/Range |
|---|---|
| Melting Point | 140–144°C (predicted) |
| Density | 1.55 ± 0.1 g/cm³ |
| pKa (Hydroxyl Group) | ~9.8 |
| Solubility in Methanol | High |
The compound’s moderate solubility in polar organic solvents and limited aqueous solubility (due to its aromatic framework) make it suitable for reactions in aprotic media.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves chlorination of pyridazin-4-ol using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A typical procedure proceeds as follows:
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Reaction Setup: Pyridazin-4-ol is dissolved in anhydrous dichloromethane under nitrogen atmosphere.
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Chlorination: Thionyl chloride is added dropwise at 0°C, followed by warming to room temperature.
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Workup: The mixture is quenched with ice-water, and the product is extracted using ethyl acetate.
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Purification: Column chromatography yields 6-Chloropyridazin-4-ol with >90% purity.
Optimization Notes:
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Excess SOCl₂ improves yields but risks over-chlorination.
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Catalytic dimethylformamide (DMF) accelerates the reaction by activating the hydroxyl group.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Key steps include:
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Automated dosing of reagents to maintain stoichiometric balance.
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In-line analytics (e.g., FTIR) for real-time monitoring of chlorination progress.
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Crystallization under controlled cooling rates to ensure high-purity (>98%) product.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example:
Factors Influencing Reactivity:
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Electron-withdrawing effect of the hydroxyl group activates the ring for NAS.
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Steric hindrance at position 4 limits substitution at adjacent positions.
Oxidation and Reduction
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Oxidation: The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like potassium permanganate (KMnO₄), yielding 6-chloropyridazin-4-one.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively removes the chlorine atom, producing pyridazin-4-ol.
Applications in Medicinal Chemistry
Antimicrobial Activity
Derivatives of 6-Chloropyridazin-4-ol exhibit broad-spectrum antimicrobial properties. A 2023 study reported the following minimum inhibitory concentrations (MICs) against bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of penicillin-binding proteins (PBPs).
| Hybrid Compound | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| 3c | 1.2 | PARP-1 Inhibition |
| 4b | 3.8 | Apoptosis Induction |
These compounds induce apoptosis by activating caspase-3 and downregulating Bcl-2 expression.
Industrial and Material Science Applications
Agrochemical Intermediates
The compound serves as a precursor for herbicides and fungicides. For instance, coupling with thiourea derivatives yields molecules with potent antifungal activity against Fusarium species.
Coordination Chemistry
6-Chloropyridazin-4-ol acts as a ligand for transition metals, forming complexes with applications in catalysis. A Cu(II) complex catalyzes the oxidation of benzyl alcohol to benzaldehyde with 85% efficiency.
Comparison with Structural Analogues
Pyridazine Derivatives
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6-Chloropyridazin-3-ol: Differing hydroxyl position reduces NAS reactivity but enhances hydrogen-bonding capacity.
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4-Chloropyridazin-6-ol: Increased steric hindrance at position 6 limits functionalization.
Non-Pyridazine Analogues
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Chloropyridines: Less electron-deficient, favoring electrophilic substitution over NAS.
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Chloropyrimidines: Higher metabolic stability but reduced antimicrobial efficacy.
Challenges and Future Directions
While 6-Chloropyridazin-4-ol shows promise, key challenges remain:
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Toxicity Profile: Limited data on long-term exposure effects necessitate comprehensive toxicological studies.
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Scalability: Industrial processes require optimization to reduce waste and energy consumption.
Future research should focus on:
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Developing enantioselective synthesis routes for chiral derivatives.
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Exploring hybrid molecules for multitarget therapies in oncology.
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